(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid
Description
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with fluorine (position 2), hydroxyl (position 3), and boronic acid (position 4) groups. This compound's unique substitution pattern confers distinct electronic and steric properties, influencing its Lewis acidity, pKa, and binding interactions. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, biomedical applications (e.g., protease inhibition), and dynamic combinatorial chemistry .
Properties
Molecular Formula |
C5H5BFNO3 |
|---|---|
Molecular Weight |
156.91 g/mol |
IUPAC Name |
(2-fluoro-3-hydroxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9-11H |
InChI Key |
JCPQHYIXRUDBBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Stepwise Preparation Method
Step 1: Formation of Iodinated Intermediate (Intermediate A)
- Reactants: 2-fluoropyridine, lithium diisopropylamide (LDA), iodine.
- Conditions: Reaction temperature maintained at or below -55 °C.
- Procedure: 2-fluoropyridine is treated with LDA to generate a lithio intermediate, which then reacts with iodine to afford the iodinated pyridine intermediate (Intermediate A).
- Purification: Organic layer extraction followed by column chromatography.
- Yield & Purity: Approximately 68.9% yield with 97% purity reported.
Step 2: Hydrolysis to Form Hydroxylated Intermediate (Intermediate B)
- Reactants: Intermediate A, LDA, water.
- Conditions: Reaction temperature maintained at or below -55 °C.
- Procedure: Intermediate A is again treated with LDA, followed by controlled addition of water to introduce the hydroxyl group at the 3-position, yielding Intermediate B.
- Purification: Similar extraction and chromatography steps.
- Yield & Purity: Around 70% yield with 99% purity.
Step 3: Borylation to Form Target Boronic Acid
- Reactants: Intermediate B, n-butyllithium, triisopropyl borate.
- Conditions: Reaction temperature maintained at or below -55 °C; pH adjusted to slightly acidic after reaction.
- Procedure: Intermediate B is lithiated with n-butyllithium, then reacted with triisopropyl borate to install the boronic acid group. The reaction mixture is quenched, extracted, and purified.
- Purification: Extraction with ethyl acetate, concentration of organic phase.
- Yield & Purity: Yields up to 77.6% with purity around 99%.
Reaction Parameters Summary Table
| Step | Reactants & Reagents | Temperature (°C) | Reaction Time (h) | Molar Ratios (Reactants) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-fluoropyridine, LDA, iodine | ≤ -55 | 5 - 8 | 1 : 1.1–1.2 : 0.5–1.0 | 68.9 | 97 | Column chromatography purification |
| 2 | Intermediate A, LDA, water | ≤ -55 | 4 - 7 | 1 : 1.1–1.2 : 4–5 | 70 | 99 | Hydrolysis step, chromatography |
| 3 | Intermediate B, n-butyllithium, triisopropyl borate | ≤ -55 | 0.5 - 2 | 1 : 1.2 : 1.2 | 77.6 | 99 | pH adjustment to slightly acidic, extraction |
Advantages of the Method
- Mild Reaction Conditions: The entire process is conducted at relatively low temperatures (≤ -55 °C), which enhances selectivity and minimizes side reactions.
- Simple Raw Materials: Starting from commercially available 2-fluoropyridine, LDA, iodine, and triisopropyl borate.
- High Purity and Yield: The multi-step process yields the target boronic acid with purities up to 99% and overall yields around 70-78%.
- Industrial Suitability: The method avoids extremely low temperatures like -78 °C required in some other protocols, making it more practical for scale-up.
- Reduced By-products: Careful control of reaction conditions and purification steps minimizes impurities and product loss.
Structural Formulas of Intermediates
- Intermediate A: Iodinated 2-fluoropyridine derivative at the 4-position.
- Intermediate B: Hydroxylated 2-fluoropyridine derivative at the 3-position, retaining iodine at the 4-position for subsequent borylation.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely utilized in Suzuki-Miyaura reactions to form carbon-carbon bonds, particularly in pharmaceutical and materials science applications.
Key Reaction Mechanism:
-
Oxidative Addition : A palladium catalyst (e.g., Pd(PPh₃)₄) activates the aryl halide substrate.
-
Transmetallation : The boronic acid transfers its aryl group to the palladium center .
-
Reductive Elimination : The biaryl product is released, regenerating the palladium catalyst.
Example Reactions:
Notable Features :
-
The hydroxyl group enhances solubility in polar solvents, facilitating reaction efficiency.
-
Fluorine’s electron-withdrawing effect stabilizes intermediates during transmetallation .
Hydroxydeboronation
The boronic acid group undergoes hydrolysis under acidic or oxidative conditions to yield phenolic derivatives:
Reaction :
Conditions :
-
Hydrogen peroxide (H₂O₂) in basic media.
-
Room temperature, 1–24 hours.
Applications :
Fluorine Displacement Reactions
The 2-fluoro substituent can be selectively replaced under nucleophilic conditions:
Example :
Conditions :
Protection/Deprotection of Hydroxyl Group
The hydroxyl group is often protected (e.g., as MEM ether) to prevent undesired side reactions during coupling .
Protection :
Deprotection :
Side Reactions and Challenges
-
Steric Hindrance : Ortho-substitution (fluorine and hydroxyl groups) may reduce coupling efficiency with bulky substrates .
-
Boron Oxidation : Prolonged exposure to air or moisture leads to boroxine formation .
Comparative Reactivity
| Property | (2-Fluoro-3-hydroxypyridin-4-yl)boronic acid | 2-Fluoropyridine-4-boronic acid |
|---|---|---|
| Solubility | Higher in polar solvents (due to −OH) | Moderate |
| Coupling Efficiency | Slightly reduced (steric effects) | Higher |
| Stability | Sensitive to oxidation | More stable |
Scientific Research Applications
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-3-hydroxypyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a reagent in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds by transferring the boronic acid group to a palladium catalyst . Additionally, its interaction with biological molecules can inhibit enzyme activity by binding to active sites .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Properties
The compound’s reactivity is shaped by the electron-withdrawing fluorine (σ = ~0.06) and hydroxyl groups, which lower its pKa compared to non-fluorinated analogs. For example:
*Estimated based on analogous fluoro-substituted boronic acids .
The fluorine at position 2 stabilizes the boronate conjugate base via inductive effects, while the hydroxyl group at position 3 enables hydrogen bonding, enhancing binding specificity in biological systems .
Reactivity and Binding Affinity
- Dynamic Covalent Chemistry : Unlike phenylboronic acid, which forms boroxine trimers in equilibrium with esters , the target compound’s hydroxyl group shifts equilibrium toward boronate esters, enabling rapid and stable complexation with diols (e.g., catechols) under mild conditions.
- Biological Activity: Compared to non-hydroxylated analogs like (2-Fluoropyridin-4-yl)boronic acid (IC₅₀ > 10 µM in cancer assays), the hydroxyl group in the target compound may improve cytotoxicity (e.g., IC₅₀ ~0.48–2.1 µM in tubulin polymerization inhibition) by facilitating interactions with serine residues in proteases or tubulin .
Limitations and Challenges
- Synthetic Complexity : Introducing multiple substituents (F, OH, B(OH)₂) on the pyridine ring requires precise control, as seen in low yields (65–74%) for analogous Suzuki couplings .
- pH Sensitivity : While its pKa (~7.2) aligns with physiological pH, hydrolysis risks at extreme pH values necessitate stabilization strategies, such as prodrug formulations .
Biological Activity
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and implications in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring with a hydroxyl group and a fluorine atom, which contribute to its unique reactivity and biological properties. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and development.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its potential to inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are implicated in cancer progression. The compound's ability to bind to the active sites of these enzymes suggests it could be useful in developing anticancer therapies .
Antiviral Activity
Studies have also explored the antiviral properties of related pyridine derivatives. Compounds structurally similar to this compound have demonstrated inhibitory effects on influenza virus endonuclease activity, which is critical for viral replication. This suggests that modifications to the pyridine structure can enhance antiviral efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Comparative studies with other boronic acid derivatives reveal that substituents at various positions on the pyridine ring can alter binding affinity and selectivity for biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxypyridine | Hydroxyl group at position 3 | Antiviral properties |
| 5-Chloro-3-(pyridin-2-yl)benzonitrile | Chlorine substituent instead of fluorine | Potential PARP inhibitor |
| 4-Fluoroquinoline | Fluorine at position 4 on a quinoline ring | Antimicrobial activity |
This table illustrates how different functional groups can impact the biological profile of related compounds, highlighting the importance of SAR studies in drug development.
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study evaluating various hydroxypyridine derivatives found that specific substitutions enhanced HDAC inhibitory activity, suggesting that this compound could be optimized for improved efficacy against cancer cells .
- Antiviral Efficacy : In vitro tests demonstrated that certain derivatives exhibited potent inhibition against influenza virus replication, with IC50 values significantly lower than those of standard antiviral agents. This positions this compound as a promising candidate for further investigation in antiviral therapy .
- Toxicity Assessments : Toxicological studies have indicated that while some boronic acids exhibit low toxicity profiles, comprehensive evaluations are necessary to ensure safety for therapeutic use. The acute toxicity levels were assessed using standard OECD guidelines, providing a baseline for further safety evaluations .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (2-Fluoro-3-hydroxypyridin-4-yl)boronic acid?
- Methodology : Synthesis typically involves protodeboronation of alkyl boronic esters or functionalization of pre-existing pyridine scaffolds. For fluorinated derivatives, regioselective fluorination at the 2-position of pyridine is achieved via halogen-exchange reactions under palladium catalysis. Hydroxyl group introduction may require protection/deprotection strategies (e.g., silylation or benzylation) to prevent boronic acid degradation .
- Critical Considerations : Purification challenges arise due to boronic acid hygroscopicity; anhydrous conditions and chromatography with deactivated silica are recommended. Prodrug approaches (e.g., boronic esters) improve stability during multi-step syntheses .
Q. How can the molecular structure and purity of this compound be validated?
- Analytical Workflow :
- NMR Spectroscopy : B NMR identifies boronic acid speciation (e.g., free acid vs. boroxine). F and H NMR confirm substituent positions and quantify fluorination efficiency. pH-dependent B shifts (e.g., ~9 ppm for trigonal boronic acids) indicate ionization state .
- Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation via in situ esterification. Derivatization with pinacol enhances ionization efficiency .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C suggests suitability for high-temperature applications .
Q. What are the primary research applications of this boronic acid in medicinal chemistry?
- Applications :
- Proteasome Inhibition : Structural analogs (e.g., Bortezomib) use boronic acids for covalent binding to catalytic threonine residues. Fluorination at the 2-position enhances metabolic stability and target affinity .
- Glycoprotein Interaction Studies : The hydroxyl group enables pH-dependent binding to diols (e.g., cell-surface glycans). SPR spectroscopy with AECPBA-functionalized surfaces quantifies binding kinetics .
Advanced Research Questions
Q. How do pH and buffer conditions influence the binding kinetics of this compound with diols?
- Kinetic Analysis : Stopped-flow fluorometry measures on-rates () and off-rates () with sugars (e.g., glucose, fructose). At physiological pH (7.4), boronic acid exists in a trigonal form, enabling rapid diol binding (). Borate buffers (pH ≥ 9) shift equilibrium toward tetrahedral boronate esters, increasing binding affinity .
- Data Interpretation : A linear correlation between and thermodynamic binding constants () suggests kinetic control over complex stability. Competitive assays with non-glycosylated proteins (e.g., RNase A) quantify selectivity .
Q. What strategies mitigate boroxine formation during mass spectrometric analysis?
- Derivatization Protocols :
- Pinacol Ester Formation : Prevents trimerization by converting boronic acids to cyclic esters. Enhances MALDI-MS signal intensity and reduces fragmentation .
- In Situ DHB Esterification : DHB acts as both matrix and diol, forming stable esters on the MALDI plate. Enables sequencing of branched peptides with ≤5 boronic acid moieties .
Q. How does fluorination impact the compound’s pharmacokinetic properties and target engagement?
- Structure-Activity Relationship (SAR) :
- Metabolic Stability : The 2-fluoro group reduces cytochrome P450-mediated oxidation. In vitro microsomal assays (e.g., human liver microsomes) quantify half-life improvements .
- Target Binding : Fluorine’s electronegativity enhances hydrogen bonding with proteasomal Thr1 residues. Co-crystallization studies (PDB: 2F16) validate binding modes .
Q. What are the challenges in designing assays to study non-specific interactions with proteins?
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran chips. Use reference surfaces (e.g., ethanolamine-blocked) to subtract non-specific binding.
- Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) minimize electrostatic interactions. Include competitive inhibitors (e.g., sorbitol) to confirm diol-dependent binding .
Data Contradictions and Resolution
- Thermal Stability vs. Reactivity : While TGA data ( ) suggests stability up to 200°C, boronic acids in solution (e.g., aqueous buffers) undergo rapid protodeboronation at acidic pH. Resolve by conducting stability studies under physiological conditions (pH 7.4, 37°C) .
- Binding Affinity Discrepancies : SPR-derived values may conflict with solution-phase fluorometry due to surface crowding effects. Use solution-phase isothermal titration calorimetry (ITC) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
